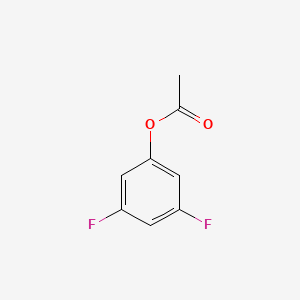

3,5-Difluorophenyl acetate

Description

Significance of Fluorinated Aromatic Esters as Chemical Building Blocks

Fluorinated aromatic esters are a class of compounds that have garnered significant attention in synthetic chemistry. The introduction of fluorine atoms into an aromatic ring can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. worktribe.comtandfonline.com These properties make fluorinated compounds highly valuable in the design of new drugs and agricultural products. beilstein-journals.orgworktribe.com

The ester functional group provides a reactive handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction. The combination of a fluorinated phenyl ring and an ester group in compounds like 3,5-difluorophenyl acetate (B1210297) creates a powerful synthon for the construction of diverse molecular architectures.

Historical Context of Difluorophenyl Moieties in Organic Synthesis

The history of organofluorine chemistry dates back to the 19th century, with early work focusing on the synthesis of simple fluorinated compounds. nih.gov The development of methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction, was a major breakthrough. nih.govchinesechemsoc.org This paved the way for the synthesis of a wide range of fluoroaromatic compounds.

The incorporation of difluorophenyl moieties into organic molecules gained momentum as chemists recognized the unique electronic effects and conformational constraints imparted by the two fluorine atoms. These groups have been instrumental in the development of numerous successful commercial products, including pharmaceuticals and agrochemicals. worktribe.com

Current Research Landscape and Unexplored Methodologies for 3,5-Difluorophenyl Acetate

Current research involving this compound and related structures is focused on several key areas. Synthetic chemists are exploring more efficient and scalable methods for its preparation. One notable synthesis involves the Vilsmeier–Haack reaction of (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine to produce 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting the utility of the difluorophenyl group in constructing complex heterocyclic systems. researchgate.netresearchgate.net

The reactivity of the 3,5-difluorophenyl group is also a subject of intense study. For instance, the fluorine atoms can influence the regioselectivity of electrophilic aromatic substitution reactions and can participate in nucleophilic aromatic substitution. evitachem.com Researchers are also investigating the use of this compound as a precursor for the synthesis of novel liquid crystals, polymers, and bioactive molecules. rsc.org

Despite the progress made, there remain unexplored methodologies for the synthesis and application of this compound. The development of new catalytic systems for the direct and selective fluorination of aromatic rings could provide more efficient routes to this compound. beilstein-journals.orgchinesechemsoc.org Furthermore, the exploration of its reactivity in novel cycloaddition and cross-coupling reactions could unlock new avenues for the synthesis of complex molecular targets. The increasing integration of artificial intelligence and in silico screening in drug discovery may also accelerate the identification of new applications for this versatile building block. pelagobio.com

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Application/Reaction |

| Ethyl 2-(3,5-difluorophenyl)-2,2-difluoroacetate | C10H8F4O2 | Intermediate in organic synthesis and medicinal chemistry. evitachem.com |

| 2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | Building block for fluorinated amino acids and peptides. |

| 3,4,4-Trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate | C12H8Cl3F2O2 | Can undergo oxidation, reduction, and substitution reactions. |

| 2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane | C13H16F2O2 | Synthesized from 3,5-difluorobenzaldehyde. rsc.org |

| 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C16H10F2N2O | Synthesized via Vilsmeier–Haack reaction. researchgate.netresearchgate.net |

| 3,4-Difluorophenethyl acetate | C10H10F2O2 | A related difluorophenyl compound with a different substitution pattern. nih.gov |

| Ethyl 2-(3,5-difluorophenyl)sulfanyl-2-oxo-acetate | C10H8F2O3S | A sulfur-containing analogue. fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZBCKQMMCRZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5 Difluorophenyl Acetate

Esterification Approaches for the Acetate (B1210297) Moiety Formation

The final step in the synthesis of 3,5-difluorophenyl acetate is typically the formation of the ester bond between the hydroxyl group of 3,5-difluorophenol (B1294556) and an acetyl group donor. Several classical and modern esterification techniques can be adapted for this purpose.

Direct Condensation and Fischer Esterification Adaptations

Fischer-Speier esterification is a foundational method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol. masterorganicchemistry.comvaia.com In the context of this compound synthesis, this involves the direct reaction of 3,5-difluorophenol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.comjk-sci.com

The reaction is reversible, and to drive the equilibrium toward the formation of the ester, specific strategies are employed. masterorganicchemistry.com One common approach is to use a large excess of one of the reactants. masterorganicchemistry.comjk-sci.com Another effective technique is the removal of water as it is formed, often achieved through azeotropic distillation using a Dean-Stark apparatus. operachem.comjk-sci.com The reaction is typically conducted under reflux conditions. operachem.com The mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances its electrophilicity for nucleophilic attack by the alcohol (in this case, 3,5-difluorophenol). jk-sci.com

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Carboxylic Acid, Alcohol | jk-sci.com |

| Catalyst | Strong Acid (e.g., H₂SO₄, p-TsOH) | operachem.com |

| Driving Force | Excess Reactant or Water Removal | masterorganicchemistry.comjk-sci.com |

| Temperature | Reflux | operachem.com |

Transesterification Processes Involving Difluorophenyl Precursors

Transesterification offers an alternative route where an existing ester is reacted with 3,5-difluorophenol to yield this compound. This process involves the exchange of the alcohol portion of an ester. For instance, an inexpensive and volatile alcohol-based acetate like methyl acetate or ethyl acetate can be reacted with 3,5-difluorophenol in the presence of an acid or base catalyst. The equilibrium is typically driven by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. While a common industrial practice for some esters, specific documented examples for this compound are less prevalent in readily available literature.

Acylation Strategies for Aryl Acetate Bond Formation

A highly efficient and common method for synthesizing aryl acetates is the acylation of the corresponding phenol (B47542). For this compound, this involves reacting 3,5-difluorophenol with a more reactive acetic acid derivative, such as acetyl chloride or acetic anhydride (B1165640). smolecule.com

This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid or acetic acid byproduct. In a specific example of a related synthesis, 3',5'-difluorophenyl acridine-9-carboxylate was prepared by reacting acridine-9-carboxylic acid with thionyl chloride to form the acyl chloride, which was then reacted with 3,5-difluorophenol in the presence of pyridine. google.com This highlights a standard procedure where the phenol is acylated by a pre-formed acid chloride. Friedel-Crafts acylation, which typically involves a Lewis acid catalyst like aluminum chloride (AlCl₃) to acylate an aromatic ring, can also be adapted for the O-acylation of phenols, although it's more commonly used for C-acylation. fluorine1.ru

Synthetic Routes to the 3,5-Difluorophenyl Core

The availability of the starting material, 3,5-difluorophenol, is critical. Several advanced synthetic methodologies focus on constructing this key difluorinated aromatic precursor.

Directed Ortho-Metalation and Lithiation Strategies on Fluorinated Aromatics

Directed ortho-metalation provides a powerful tool for the regioselective functionalization of aromatic rings. In the synthesis of the 3,5-difluorophenyl core, a common starting material is 1,3-difluorobenzene (B1663923). The fluorine atoms direct lithiation to the C-2 position. The reaction of 1,3-difluorobenzene with a strong base like lithium diisopropylamide (LDA) results in lithiation at the C-2 position, between the two fluorine atoms. psu.edu

A more direct route to 3,5-difluorophenol starts with 3,5-difluorobromobenzene. This compound can undergo a lithium-halogen exchange using n-butyllithium at low temperatures (e.g., -70°C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting lithiated species is then reacted with a boron-containing electrophile, such as boric acid, to form 3,5-difluorophenylboronic acid. patsnap.com This boronic acid intermediate is then oxidized (e.g., with an oxidant in the presence of an iodine catalyst) to yield the target 3,5-difluorophenol. patsnap.com

Table 2: Synthesis of 3,5-Difluorophenylboronic Acid via Lithiation

| Step | Reagents & Conditions | Yield | Source |

|---|---|---|---|

| 1. Lithiation | 3,5-Difluorobromobenzene, n-Butyllithium, Anhydrous THF, -70°C | - | patsnap.com |

| 2. Borylation | Boric Acid, warm to room temperature | 78.5% | patsnap.com |

| 3. Oxidation | Oxidant, Iodine Catalyst | - | patsnap.com |

Halogen-Exchange and Cross-Coupling Methods for Difluorophenyl Ring Construction

Halogen-exchange (Halex) reactions and transition metal-catalyzed cross-couplings are modern staples in the synthesis of fluorinated aromatics.

One synthetic pathway starts with 1,3,5-trichlorobenzene, which is first fluorinated to produce 1,3,5-trifluorobenzene. This intermediate is then subjected to amination with aqueous or anhydrous ammonia (B1221849) to yield 3,5-difluoroaniline (B1215098). google.com While this produces the aniline, a subsequent diazotization followed by hydrolysis could, in principle, convert the amino group to a hydroxyl group, yielding 3,5-difluorophenol. patsnap.com Another approach involves the nucleophilic aromatic substitution on 2,4,6-trifluorobenzoic acid with an alkali such as sodium hydroxide (B78521), which results in the formation of 3,5-difluorophenol with high yield and purity. patsnap.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming C-C bonds but can also be adapted for C-O bond formation. rsc.orgmdpi.combeilstein-journals.org The synthesis of the 3,5-difluorophenyl core can leverage these reactions. For instance, the Suzuki-Miyaura reaction can be used to couple various boronic acids, demonstrating its versatility in building complex aromatic structures which can be precursors to the target phenol. rsc.orgchemrxiv.org

Chemo- and Regioselective Synthesis of this compound Analogs

The precise control of chemical reactions to target specific functional groups and positions within a molecule, known as chemo- and regioselectivity, is fundamental in modern organic synthesis. For analogs of this compound, which are compounds containing the 3,5-difluorophenyl moiety, palladium-catalyzed cross-coupling reactions are a particularly powerful tool for achieving high regioselectivity.

One prominent example is the Suzuki-Miyaura cross-coupling reaction. This method has been successfully employed for the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes, including an analog featuring the 3,5-difluorophenyl group. In a specific application, 2-bromo-5-(bromomethyl)thiophene (B1590285) was coupled with 3,5-difluorophenylboronic acid. The reaction, catalyzed by a palladium(0) complex, selectively forms a carbon-carbon bond between the thiophene (B33073) ring and the 3,5-difluorophenyl group, yielding 2-(bromomethyl)-5-(3,5-difluorophenyl)thiophene with high precision. This demonstrates the catalyst's ability to discriminate between the two different carbon-bromine bonds present in the starting material, showcasing its regioselectivity.

Another advanced methodology involves the palladium-catalyzed difunctionalization of glycals. This strategy allows for the one-step introduction of two different functional groups across a double bond with defined stereochemistry. In this context, 3,5-difluorophenylboronic acid has been used as a reagent to introduce the 3,5-difluorophenyl group onto the glycal scaffold. The reaction proceeds with high regioselectivity, affording complex difunctionalized glycals that would be challenging to synthesize through other routes. chinesechemsoc.org For instance, the reaction of an iodoglycal with 3,5-difluorophenylboronic acid in the presence of a palladium acetate catalyst and a phosphine (B1218219) ligand results in the formation of a C-C bond at a specific position on the glycal ring. chinesechemsoc.org

The development of such selective reactions is crucial for creating libraries of complex molecules with diverse functionalities, starting from common precursors. The ability to predictably functionalize the 3,5-difluorophenyl core is essential for exploring the structure-activity relationships of its derivatives in various applications.

| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Suzuki Cross-Coupling | 2-Bromo-5-(bromomethyl)thiophene, 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/Water | 2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene | High regioselectivity in C-C bond formation. | chinesechemsoc.org |

| Glycal Difunctionalization | 1-Iodoglycal, 3,5-Difluorophenylboronic acid | Pd(OAc)₂, Tris(2-furyl)phosphine (TFP), Cs₂CO₃, 1,4-Dioxane | Difunctionalized glycal with a 3,5-difluorophenyl group | Stereo- and regioselective introduction of two functional groups. | chinesechemsoc.org |

Catalytic and Green Chemistry Approaches in Fluorinated Aryl Ester Synthesis

The synthesis of fluorinated aryl esters, including this compound, has increasingly benefited from the principles of catalytic chemistry and green chemistry, which aim to improve efficiency, reduce waste, and use more environmentally benign processes.

Traditional methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction, often require harsh conditions and can generate hazardous intermediates. dovepress.com Green chemistry seeks to overcome these limitations. One greener approach involves the use of transition metal catalysts for fluorination. For example, copper(II) fluoride (B91410) (CuF₂) can be used as a fluorinating agent for arenes in a process that is more cost-effective and environmentally friendly than classical routes. dovepress.com Similarly, palladium-catalyzed fluorination of arylboronic acids and their derivatives represents a significant advance, proceeding under mild conditions. beilstein-journals.org These catalytic methods often exhibit high functional group tolerance, allowing for the synthesis of complex fluorinated precursors needed for aryl esters. dovepress.comcas.cn

For the esterification step itself, catalytic methods are employed to avoid the use of stoichiometric and often corrosive reagents. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a widely used method for forming ester bonds under mild conditions, applicable to the reaction between a phenol (like 3,5-difluorophenol) and acetic acid or its derivatives. jocpr.com

From a green chemistry perspective, the choice of solvent and catalyst is critical. The use of less toxic and biodegradable solvents like ethyl acetate is preferred. nih.gov Furthermore, the development of recyclable catalysts is a key goal. Ionic liquids, for instance, have been investigated as dual-purpose green solvents and recyclable catalysts in various organic syntheses. mit.edu Another frontier in green chemistry is the use of biocatalysts. Enzymes, such as Horseradish Peroxidase (HRP), can be used in the presence of hydrogen peroxide to catalyze reactions involving phenolic compounds under mild, aqueous conditions, representing a sustainable alternative to traditional chemical catalysts. rsc.org The direct fluorination using elemental fluorine (F₂) gas has also been optimized to be a greener process with a high atom economy and a low process mass intensity (PMI), demonstrating that even highly reactive reagents can be used in environmentally conscious ways when processes are carefully designed. rsc.orgacsgcipr.org

These catalytic and green chemistry strategies are essential for the modern, sustainable synthesis of fluorinated aryl esters, providing pathways that are not only efficient and selective but also minimize environmental impact. cas.cn

| Reaction Step | Method | Catalyst/Reagent | Green Aspects | Reference |

|---|---|---|---|---|

| Aromatic Fluorination | Copper-Promoted Fluorination | CuF₂ | Greener and more cost-effective than Balz-Schiemann reaction. | dovepress.com |

| Aromatic Fluorination | Palladium-Catalyzed Fluorination | Pd(II) complexes, Selectfluor | Mild reaction conditions, tolerance to moisture. | beilstein-journals.org |

| Aromatic Fluorination | Direct Fluorination | Fluorine (F₂) gas | High atom economy, low Process Mass Intensity (PMI). | rsc.orgacsgcipr.org |

| Esterification | Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild reaction conditions. | jocpr.com |

| Esterification | Oxidative Esterification | [Ru(p-cymene)Cl₂]₂ or NaAuCl₄·H₂O | Catalytic system for direct conversion of alcohols/phenols. | iacademic.info |

| Phenolic Oxidation | Biocatalytic Oxidation | Horseradish Peroxidase (HRP), H₂O₂ | Mild, aqueous conditions; biodegradable catalyst. | rsc.org |

Chemical Reactivity and Transformative Chemistry of 3,5 Difluorophenyl Acetate

Hydrolytic Stability and Kinetics of the Acetate (B1210297) Group

The hydrolysis of phenyl acetates, including 3,5-difluorophenyl acetate, is a reaction of significant interest, often catalyzed by bases and influenced by the electronic properties of the substituents on the phenyl ring. The presence of two fluorine atoms at the meta positions of this compound has a notable impact on the reactivity of the ester. These electron-withdrawing fluorine atoms activate the carbonyl group towards nucleophilic attack, a key step in hydrolysis. pnas.org

Studies on the hydrolysis of phenyl acetate have shown that the reaction is typically first-order and base-catalyzed. stanford.edu The rate of hydrolysis is dependent on pH, with the non-protonated species of a catalyst, such as imidazole, being the effective catalytic form. researchgate.net The kinetics of hydrolysis for a series of substituted phenyl acetates often correlate with the pKa of the corresponding leaving groups (phenols). mpg.de For instance, the hydrolysis of various fluorinated phenyl acetates has been studied, and the reaction rates are influenced by the position and number of fluorine substituents. mpg.de

The general mechanism for the base-catalyzed hydrolysis of esters like this compound involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to release the carboxylate and the phenoxide ion. The electron-withdrawing nature of the fluorine atoms in this compound stabilizes the resulting phenoxide, making the corresponding phenol (B47542) a better leaving group and thus accelerating the hydrolysis rate compared to unsubstituted phenyl acetate.

Table 1: Hydrolysis Data for Phenyl Acetate Analogs

| Substrate | pKa of Leaving Group | kcat/KM (M⁻¹s⁻¹) |

| 4-nitrophenyl acetate | 7.14 | 2050 ± 162 |

| 2,3-difluorophenyl acetate | 7.81 | 1140 ± 62 |

| 2,4-difluorophenyl acetate | 8.43 | 133 ± 8 |

| 4-chlorophenyl acetate | 9.38 | 53 ± 3 |

| phenyl acetate | 10 | 40 ± 4 |

| 4-methoxyphenyl acetate | 10.2 | 18 ± 1 |

This table is based on data for related phenyl acetate compounds to illustrate the effect of substituents on hydrolysis rates. mpg.de

Reactions at the Aromatic Ring of this compound

Electrophilic Aromatic Substitution Studies

The acetate group is an ortho-, para-directing and activating group in electrophilic aromatic substitution. However, the two fluorine atoms at the meta-positions of the acetate group in this compound are deactivating and meta-directing. The interplay of these directing effects determines the regioselectivity of electrophilic substitution reactions.

A common electrophilic aromatic substitution is nitration. The nitration of phenyl acetate analogs, such as 3,4-dimethoxyphenyl acetate, has been shown to proceed by treatment with concentrated nitric acid in glacial acetic acid. cdnsciencepub.com For this compound, the most likely positions for electrophilic attack would be ortho and para to the activating acetate group. However, the deactivating effect of the fluorine atoms would make the reaction conditions more stringent than for unsubstituted phenyl acetate. The nitration of 3,5-difluorobenzonitrile, a related compound, requires a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures to achieve the desired product.

Nucleophilic Aromatic Substitution Pathways on Activated Difluorophenyl Systems

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In the case of this compound, the fluorine atoms themselves can act as leaving groups in SNA reactions, particularly when the ring is further activated by other electron-withdrawing substituents.

The general mechanism for SNA involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is crucial for the reaction to proceed. The presence of electron-withdrawing groups helps to delocalize the negative charge, thereby stabilizing the Meisenheimer complex. masterorganicchemistry.com

While the acetate group is not a strong activating group for SNA, the two fluorine atoms in this compound make the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack compared to benzene (B151609). In systems with stronger activation, such as those containing nitro groups, the fluorine atoms can be readily displaced by various nucleophiles like amines, alcohols, and thiols. researchgate.netscienceopen.com For example, pentafluorophenyl-substituted compounds undergo regiospecific nucleophilic replacement of the para-fluorine atom. researchgate.net

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides and pseudohalides are common substrates for these reactions. While the C-O bond of the acetate group in this compound is generally not reactive in cross-coupling, the C-F bonds can potentially participate in certain transformations, although they are typically less reactive than C-Cl, C-Br, or C-I bonds. More commonly, the corresponding aryl halide or triflate derivative of 3,5-difluorophenol (B1294556) would be used.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a widely used reaction. rsc.orgarkat-usa.org For instance, 3,5-difluorophenylboronic acid can be coupled with various aryl or heteroaryl halides under palladium catalysis to form biaryl compounds. acs.orgtcichemicals.com

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. organic-chemistry.orgresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups. While direct amination of the C-F bonds in this compound is challenging, the corresponding aryl halide would readily undergo this transformation. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Reactions with 3,5-Difluorophenyl Derivatives

| Reaction | Catalyst/Ligand | Reactants | Product Type |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 3,5-Difluorophenylboronic acid and Aryl Halide | Biaryl |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos | 3,5-Difluorophenyl Halide and Amine | Aryl Amine |

This table provides illustrative examples of common cross-coupling reactions involving the 3,5-difluorophenyl moiety. arkat-usa.org

Reduction and Oxidation Chemistry of this compound

The reduction of this compound can proceed at either the ester group or the aromatic ring, depending on the reducing agent and reaction conditions. The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com This would yield 3,5-difluorophenol and ethanol. Milder reducing agents like sodium borohydride (B1222165) are generally not effective for reducing esters.

The aromatic ring can be reduced under more vigorous conditions, such as catalytic hydrogenation at high pressure and temperature. However, this is generally a difficult transformation.

The oxidation of this compound is less common. The phenyl ring is relatively resistant to oxidation unless activated by strong electron-donating groups. The acetate group is also stable to oxidation under typical conditions. However, related compounds like 3,5-dichlorotoluene (B1293413) can be oxidized to the corresponding benzaldehyde (B42025) using a catalyst system of cobalt, molybdenum, and bromine with hydrogen peroxide as the oxidant. google.com The hydroxyl group of 3,5-difluorophenol, which can be obtained from the hydrolysis of the acetate, can be oxidized to form quinone-like structures under certain conditions.

Radical Reactions and Photochemical Transformations

Radical reactions involving aryl compounds often proceed via the formation of an aryl radical, which can then undergo various transformations. The addition of phenyl radicals to alkenes is a well-studied process. scielo.br While specific studies on radical reactions of this compound are limited, it is expected to behave similarly to other phenyl derivatives.

Photochemical transformations of aryl acetates can lead to rearrangements or cleavage of the ester bond. For example, the photolysis of vinclozolin (B1683831), a fungicide containing a 3,5-dichlorophenyl group, on soil leads to the formation of several photoproducts. epa.gov The sensitized aqueous photolysis of vinclozolin also results in degradation, with a half-life of 3.6-3.8 hours. epa.gov While not a direct analog, these results suggest that this compound could also be susceptible to photochemical degradation. The presence of the fluorine atoms may influence the photochemical stability and the nature of the products formed.

Spectroscopic and Structural Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. rsc.orgresearchgate.net For 3,5-Difluorophenyl acetate (B1210297), analysis of ¹H, ¹³C, and ¹⁹F nuclei is particularly informative.

In the ¹H NMR spectrum of 3,5-Difluorophenyl acetate, the protons on the aromatic ring and the methyl group of the acetate moiety give rise to characteristic signals. The methyl protons (–CH₃) are expected to appear as a sharp singlet, typically in the δ 2.1-2.3 ppm region, a chemical shift influenced by the adjacent ester oxygen. pitt.edusigmaaldrich.com

The aromatic region reveals a more complex pattern due to spin-spin coupling between the protons and the fluorine atoms. The 3,5-difluorophenyl group has two equivalent protons at the C2 and C6 positions and one proton at the C4 position. The C2 and C6 protons would appear as a doublet of doublets, coupling to the C4 proton and the adjacent fluorine atoms. The C4 proton would appear as a triplet of triplets, coupling to the two equivalent C2/C6 protons and the two equivalent C3/C5 fluorine atoms. This distinctive splitting pattern is a hallmark of the 3,5-disubstituted aromatic ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -C(O)CH₃ | ~2.2 | Singlet (s) | N/A |

| Aromatic H-2, H-6 | ~6.8 - 7.0 | Doublet of Doublets (dd) | 3JHH, 4JHF |

| Aromatic H-4 | ~6.7 - 6.9 | Triplet of Triplets (tt) | 3JHH, 3JHF |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in In this compound, each chemically distinct carbon atom produces a signal. The presence of fluorine atoms introduces C-F coupling, which splits the signals of the carbons in the phenyl ring.

The carbonyl carbon (C=O) of the acetate group is expected to resonate significantly downfield, typically in the range of δ 168-172 ppm. derpharmachemica.comoregonstate.edu The methyl carbon (–CH₃) will appear far upfield. The aromatic carbons exhibit characteristic shifts and splittings due to fluorine coupling. The carbons directly bonded to fluorine (C3, C5) will show a large one-bond coupling constant (¹JCF) and appear as a doublet. The other ring carbons (C1, C2, C4, C6) will show smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF), resulting in triplets or doublet of doublets. pitt.eduoregonstate.edu

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| -C(O)CH₃ | ~169 | Singlet (s) |

| -C(O)CH₃ | ~21 | Singlet (s) |

| Aromatic C1 | ~152 | Triplet (t) |

| Aromatic C2, C6 | ~109 | Doublet (d) or Doublet of Doublets (dd) |

| Aromatic C3, C5 | ~163 | Doublet (d) |

| Aromatic C4 | ~103 | Triplet (t) |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Given that ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear and informative spectra. wikipedia.orglcms.cz For this compound, the two fluorine atoms are chemically equivalent, and thus a single signal is expected in the ¹⁹F NMR spectrum. This signal would be split into a triplet by coupling to the two adjacent ortho protons (H-2, H-6) and the one para proton (H-4). The chemical shift for fluorobenzenes typically appears in a range of -110 to -115 ppm. wikipedia.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint for the compound. spectroscopyonline.combasinc.comnih.gov

In the IR spectrum of this compound, the most prominent absorption would be the strong carbonyl (C=O) stretch of the ester group, expected around 1760-1770 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region. acs.org The C-O stretching vibrations of the ester will produce strong bands between 1000 and 1300 cm⁻¹. Also within this fingerprint region, the characteristic and strong C-F stretching vibrations are expected.

Raman spectroscopy also reveals these vibrations, though with different intensities based on changes in bond polarizability. spectroscopyonline.com Non-polar bonds like C=C often produce stronger Raman signals than IR signals. The symmetric vibrations of the difluorinated phenyl ring are expected to be particularly Raman active.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium | Medium |

| Ester C=O Stretch | ~1765 | Strong | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong | Strong |

| C-O Stretch | 1000 - 1300 | Strong | Weak |

| C-F Stretch | 1100 - 1300 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. rsc.org The molecular formula of this compound is C₈H₆F₂O₂, giving it a molecular weight of approximately 172.13 g/mol . In an MS experiment, a molecular ion peak (M⁺) would be expected at m/z ≈ 172.

The fragmentation pattern provides structural clues. A common fragmentation pathway for esters is the loss of the alkoxy or acyloxy group. libretexts.org For this compound, a prominent fragmentation would be the cleavage of the ester bond to produce an acylium ion [CH₃CO]⁺ at m/z = 43. Another key fragmentation is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) via McLafferty rearrangement (if applicable) or other pathways, leading to the formation of a 3,5-difluorophenol (B1294556) radical cation with m/z = 130. libretexts.orglibretexts.org The presence of the [M-42]⁺ peak is often diagnostic for acetates.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A crystallographic study would confirm the planarity of the phenyl ring and provide precise data on the C-F bond lengths (typically ~1.34 Å) and the geometry of the acetate group. Furthermore, it would reveal the nature of intermolecular interactions that govern the crystal packing. In the solid state, molecules of this compound would likely arrange themselves influenced by weak C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings. researchgate.net Studies on similar fluorinated aromatic compounds show that fluorine substituents can significantly influence these packing motifs.

Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Circular Dichroism)

The application of advanced spectroscopic methodologies is fundamental to understanding the electronic structure and, where applicable, the chiroptical properties of molecules. Techniques like Ultraviolet-Visible (UV-Vis) spectroscopy provide insights into the electronic transitions within a molecule, while circular dichroism is essential for characterizing chiral compounds.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, characteristic absorption bands arise from π → π* transitions within the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons of the ester group's oxygen atoms. The positions and intensities of these absorption maxima (λmax) are sensitive to the electronic effects of substituents on the aromatic ring.

In the case of this compound, the fluorine atoms, being highly electronegative, are expected to influence the electronic distribution in the phenyl ring through inductive effects. This would, in turn, affect the energy of the π → π* transitions compared to unsubstituted phenyl acetate. However, specific experimental or theoretical UV-Vis spectral data for this compound, which would allow for a detailed analysis of its electronic transitions, are not found in the surveyed literature. Therefore, a data table of its UV-Vis absorption maxima cannot be provided.

Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. This phenomenon is only observed in chiral molecules, which are non-superimposable on their mirror images. For a molecule to be CD-active, it must possess a chromophore (a light-absorbing group) within a chiral environment.

This compound is an achiral molecule as it possesses a plane of symmetry that bisects the phenyl ring and the acetate group. Therefore, it does not exhibit optical activity and would not produce a circular dichroism spectrum. Consequently, no research findings or data tables related to the circular dichroism of this compound are available, as the technique is not applicable to this compound.

Computational and Theoretical Investigations of 3,5 Difluorophenyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular approach due to its favorable balance of accuracy and computational cost, making it suitable for studying medium to large-sized molecules.

Electronic Structure and Geometry Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 3,5-Difluorophenyl acetate (B1210297), a process known as geometry optimization. By finding the minimum energy conformation on the potential energy surface, the optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the precise C-O and C=O bond lengths of the ester group and the C-F bond lengths on the phenyl ring. The planarity of the phenyl ring and the orientation of the acetate group relative to it are also determined. Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used for these optimizations. The optimized structure is confirmed to be a true minimum by ensuring the absence of imaginary frequencies in the vibrational analysis.

Molecular Orbitals: The electronic behavior of 3,5-Difluorophenyl acetate is elucidated by analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity. The distribution of these frontier orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the ester group, while the LUMO is likely centered on the carbonyl carbon of the acetate group.

A summary of typical parameters obtained from DFT calculations is presented in the table below.

| Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. | Determines the 3D structure and steric properties of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity, kinetic stability, and electronic transitions. |

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Helps identify charge distribution and polar regions within the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Provides insight into intermolecular interactions and solubility. |

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity and other properties. These descriptors are calculated using the outputs of DFT computations, such as the HOMO and LUMO energies.

Key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (IP - EA) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

For this compound, these descriptors can predict its behavior in chemical reactions. The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to influence the electron density distribution, affecting the molecule's electrophilicity and nucleophilicity. Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the electron density surface, can further identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the oxygen atoms of the carbonyl group are expected to be the most electron-rich sites (red regions in an MEP map), making them susceptible to electrophilic attack, while the carbonyl carbon would be an electrophilic site.

| Descriptor | Formula | Predicted Influence on this compound |

| Ionization Potential | IP ≈ -EHOMO | Energy needed to remove an electron; influenced by the difluorophenyl group. |

| Electron Affinity | EA ≈ -ELUMO | Energy released upon accepting an electron; the ester group is a potential site. |

| Electronegativity | χ ≈ (ELUMO + EHOMO) / 2 | Overall ability to attract electrons. |

| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation of its electron cloud; related to the HOMO-LUMO gap. |

| Electrophilicity Index | ω = μ² / (2η) | Propensity to act as an electrophile. |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent.

Conformational Analysis: this compound has rotational freedom around the C-O single bond of the ester group,

Applications and Role in Advanced Organic Synthesis

3,5-Difluorophenyl Acetate (B1210297) as a Building Block for Complex Molecular Scaffolds

In organic synthesis, a "building block" is a molecule that serves as a fundamental unit, or scaffold, from which larger, more complex structures are constructed. cymitquimica.com 3,5-Difluorophenyl acetate is an exemplary building block, providing the core 3,5-difluorophenyl structure that can be elaborated upon through various chemical transformations. The acetate group, while seemingly simple, acts as a latent functional group that can be easily hydrolyzed to a phenol (B47542), which can then be converted into a wide array of other functionalities for subsequent reactions.

This compound and its derivatives are instrumental in constructing intricate molecular frameworks. For instance, derivatives of the 3,5-difluorophenyl group are key components in the synthesis of potent inhibitors for enzymes like β-secretase (BACE1), which is a target in Alzheimer's disease research. nih.gov In these syntheses, the 3,5-difluorobenzyl side chain is incorporated into aminoalkyl oxiranes, which are themselves crucial building blocks for a variety of protease inhibitors. nih.gov The difluorinated phenyl ring in these complex scaffolds often plays a critical role in modulating the electronic properties and binding interactions of the final molecule.

Furthermore, derivatives like 3,5-difluorobenzoate have been used to create coordination complexes with metal ions, such as Cobalt(II). researchgate.net In these structures, the 3,5-difluorobenzoate ligand coordinates with the metal center to form a distorted octahedral geometry, demonstrating the utility of this scaffold in constructing well-defined, three-dimensional supramolecular structures. researchgate.net

Precursor in the Synthesis of Diverse Fluorinated Aromatic Derivatives

The true synthetic utility of this compound lies in its role as a precursor to a vast range of other fluorinated aromatic compounds. The acetate can be readily transformed, often beginning with hydrolysis to 3,5-difluorophenol (B1294556), which opens a gateway to numerous subsequent reactions. This allows chemists to leverage the unique properties of the 3,5-difluorophenyl group in different molecular contexts. A common strategy involves converting the phenol to a more reactive intermediate, such as a boronic acid or an amine, which can then participate in powerful carbon-carbon or carbon-heteroatom bond-forming reactions.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and agrochemicals. tandfonline.com The incorporation of a 3,5-difluorophenyl group into a heterocyclic core is a common strategy to enhance biological activity.

Several synthetic routes leverage derivatives of this compound to access these important structures:

Oxazoles : 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid, a valuable heterocyclic intermediate, is synthesized using 3,5-difluorophenylboronic acid (a derivative accessible from the corresponding phenol). This is typically achieved through a Suzuki-Miyaura cross-coupling reaction with a halogenated oxazole, using a palladium catalyst to forge the key carbon-carbon bond with high efficiency.

Ureas : Unsymmetrical diphenylureas are another class of biologically active molecules. 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea has been synthesized in high yield from 3,5-difluoroaniline (B1215098) and triphosgene. dergipark.org.trresearchgate.net The required 3,5-difluoroaniline can be prepared from 3,5-difluorophenol, the hydrolysis product of the parent acetate. These ureas serve as intermediates and linkers in more complex syntheses. dergipark.org.tr

Pyrimidines : The pyrimidine (B1678525) ring is a core structure in many bioactive compounds. bohrium.com Fluorinated pyrimidine derivatives can be synthesized via Suzuki-Miyaura coupling between a brominated pyrimidine and an appropriately substituted arylboronic acid, such as (3,5-difluorophenyl)boronic acid. bohrium.comacs.org This palladium-catalyzed reaction is a robust method for creating C-C bonds between aromatic systems. bohrium.com

| Target Heterocycle Class | Key Intermediate Derived from this compound | Key Reaction Type | Example Product | Reference |

|---|---|---|---|---|

| Oxazoles | 3,5-Difluorophenylboronic acid | Suzuki-Miyaura Coupling | 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Diphenylureas | 3,5-Difluoroaniline | Condensation with Phosgene Equivalent | 1-(3,5-Difluorophenyl)-3-(2-nitrophenyl)urea | dergipark.org.trresearchgate.net |

| Pyrimidines | 3,5-Difluorophenylboronic acid | Suzuki-Miyaura Coupling | 5-(3,5-Difluorophenyl)pyrimidine | bohrium.comacs.org |

The 3,5-difluorophenyl moiety is also integrated into more complex topological structures, including polycyclic aromatic systems and bridged bicyclic frameworks.

Polycyclic Systems (Biphenyls) : The synthesis of polyfluorinated biphenyls is often accomplished using Suzuki-Miyaura cross-coupling. acs.org For example, the reaction between an iodinated tetrafluorobenzene and (3,5-difluorophenyl)boronic acid, catalyzed by a palladium complex, yields a highly fluorinated biphenyl (B1667301) system. This highlights the utility of 3,5-difluorophenyl derivatives in constructing extended π-systems, which are of interest in materials science. acs.org

Bridged Systems : The construction of complex bridged ring systems, such as bicyclo[3.3.1]nonanes, can be achieved through tandem reaction sequences. rsc.org While a direct synthesis starting from this compound is not explicitly detailed, a plausible route involves the conversion of the acetate into a 3,5-difluorophenyl-substituted β-keto ester. This intermediate could then undergo a tandem Michael-aldol reaction to construct the intricate bridged bicyclic core, demonstrating how the initial building block can be incorporated into sterically demanding, three-dimensional scaffolds. rsc.org

Role in Stereoselective and Asymmetric Synthesis of Fluorinated Compounds

Asymmetric synthesis, the controlled creation of a specific stereoisomer, is of paramount importance in drug development, as different enantiomers or diastereomers of a molecule can have vastly different biological effects. uwindsor.ca A stereoselective reaction is one that preferentially forms one stereoisomer over others. msu.edu The 3,5-difluorophenyl group is often present in chiral molecules where precise control of stereochemistry is crucial.

A notable application is in the highly stereoselective synthesis of aminoalkyl oxirane building blocks for BACE1 inhibitors. nih.gov In this process, an asymmetric aldol (B89426) reaction is the key step to establish the stereochemistry at two adjacent chiral centers. nih.gov

The synthesis proceeds as follows:

Enolate Formation : A chiral carboximide derivative, bearing the 3,5-difluorophenyl group, is treated with dibutylboron triflate (Bu₂BOTf) and an amine base to form a specific boron enolate. nih.gov

Asymmetric Aldol Reaction : This chiral enolate then reacts with an aldehyde. The pre-defined geometry of the enolate and the presence of the chiral auxiliary direct the approach of the aldehyde, resulting in the formation of one diastereomer in high preference over the other (a syn-aldol product in this case). nih.gov

Transformation : Subsequent chemical steps, including removal of the chiral auxiliary and a Curtius rearrangement, convert the aldol product into the target chiral amino epoxide without disturbing the newly created stereocenters. nih.gov

This methodology demonstrates how a precursor containing the 3,5-difluorophenyl moiety can be subjected to powerful asymmetric transformations to generate enantiomerically pure, complex molecules. nih.gov

| Step | Key Reagents | Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 1 | Chiral Oxazolidinone, Bu₂BOTf, DIPEA | Formation of a chiral boron enolate from a 3,5-difluorophenyl-containing carboximide. | Sets the geometry for stereoselective reaction. | nih.gov |

| 2 | Aldehyde | Diastereoselective syn-aldol reaction. | Creation of two new stereocenters with high syn-selectivity. | nih.gov |

| 3 | Multi-step process | Conversion to a chiral epoxide. | Preservation of the established stereochemistry. | nih.gov |

Application in Multi-Component Reactions and Cascade Processes

Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability. Multi-component reactions (MCRs) and cascade (or tandem) reactions are powerful strategies that align with these goals. baranlab.orgtcichemicals.com

Multi-Component Reactions (MCRs) involve three or more reactants coming together in a single pot to form a product that contains significant portions of all starting materials. tcichemicals.com

Cascade Reactions are processes where multiple bond-forming events occur sequentially in one pot under the same reaction conditions, without isolating intermediates. baranlab.org

While specific examples detailing the direct use of this compound in MCRs or cascades are not prominent, its derivatives are ideal candidates for such processes. For instance, an aldehyde derived from the acetate (e.g., 3,5-difluorobenzaldehyde) could readily participate in well-known MCRs like the Biginelli or Hantzsch reactions to produce highly functionalized dihydropyrimidinones or dihydropyridines, respectively. tcichemicals.com

A strong parallel for a potential cascade process is the indium(III)-catalyzed cascade cycloisomerization of aryl 1,5-enynes. acs.org In this type of reaction, an enyne substrate undergoes a cascade of cyclizations to rapidly build a tricyclic framework under mild conditions. acs.org A 1,5-enyne bearing a 3,5-difluorophenyl group as the pendant aryl nucleophile would be an excellent substrate for such a transformation, allowing for the rapid assembly of a complex, fluorinated polycyclic system in a single, efficient step. This illustrates the potential for derivatives of this compound to be employed in advanced, efficiency-focused synthetic strategies.

Emerging Research Avenues and Future Outlook for 3,5 Difluorophenyl Acetate

Development of More Efficient and Sustainable Synthesis Strategies

The synthesis of phenyl acetates, including the fluorinated analogue 3,5-Difluorophenyl acetate (B1210297), has traditionally involved methods that are effective but often generate significant waste. frontiersin.org Classical acetylation using excess acetic anhydride (B1165640) with acid or base catalysts is a common approach. humanjournals.comjocpr.com However, the drive towards green chemistry is fueling the development of more sustainable and efficient synthetic protocols.

Recent research has focused on several key areas to improve the synthesis of acetate esters:

Catalyst-Free and Solvent-Free Conditions: One of the simplest green approaches involves reacting a phenol (B47542) with acetic anhydride under solvent-free conditions, using temperature to drive the reaction to completion. jetir.org This method eliminates the need for both catalysts and organic solvents, significantly reducing the environmental impact.

Heterogeneous Catalysis: The use of solid acid catalysts, such as heteropolyacids (HPAs) and Ni/SiO2, offers a recyclable and eco-friendly alternative to traditional liquid acid catalysts. arabjchem.orgsemanticscholar.org These catalysts can be easily separated from the reaction mixture by filtration, simplifying purification and minimizing waste. semanticscholar.org For instance, a range of phenols have been successfully acetylated using acetic anhydride in the presence of recyclable solid acid catalysts. semanticscholar.org

Alternative Acetylating Agents: Isopropenyl acetate (IPAc) is emerging as a greener substitute for acetic anhydride. frontiersin.orgrsc.org Its use in conjunction with catalysts like vanadyl sulfate (B86663) (VOSO4) or in palladium-catalyzed carbonylation reactions provides high yields of acetates while producing only acetone (B3395972) as a benign byproduct. frontiersin.orgrsc.org

Palladium-Catalyzed Carbonylation: A novel, sustainable route involves the palladium-catalyzed carbonylation of the corresponding benzyl (B1604629) alcohols or their acetates. rsc.orgmdpi.comresearchgate.net These methods operate under mild conditions and avoid the use of halogenated precursors, aligning with green chemistry principles. rsc.org For example, the binary system of palladium acetate and DPPF has proven effective for the carbonylation of benzyl acetates to yield alkyl arylacetates. rsc.org

These modern strategies offer promising pathways for the high-yield, environmentally conscious production of 3,5-Difluorophenyl acetate from 3,5-difluorophenol (B1294556).

Table 1: Comparison of Phenyl Acetate Synthesis Strategies Applicable to this compound

| Synthesis Strategy | Catalyst | Acetylating Agent | Key Advantages | Potential Drawbacks | Reference(s) |

|---|---|---|---|---|---|

| Conventional Method | Pyridine (B92270) / Acid Catalyst | Acetic Anhydride | Well-established, high conversion | Use of stoichiometric base/acid, waste generation | jocpr.com |

| Solvent/Catalyst-Free | None | Acetic Anhydride | No catalyst or solvent needed, simple procedure | May require high temperatures | jetir.org |

| Heterogeneous Catalysis | Ni/SiO₂, Heteropolyacids | Acetic Anhydride | Recyclable catalyst, eco-friendly, high selectivity | Catalyst may require preparation/activation | arabjchem.orgsemanticscholar.org |

| Green Acetylating Agent | VOSO₄ | Isopropenyl Acetate | Stoichiometric, benign byproduct (acetone) | May require heating for optimal yield | frontiersin.org |

| Palladium-Catalyzed Carbonylation | Pd(OAc)₂/DPPF | Carbon Monoxide / Methanol (B129727) | Halogen-free, high yields under mild pressure | Requires CO gas handling, metal catalyst | mdpi.comunive.it |

Exploration of Novel Reactivity and Unprecedented Transformations

The presence of two meta-positioned fluorine atoms significantly influences the electronic properties of the aromatic ring in this compound, opening avenues for novel chemical transformations. Fluorine's high electronegativity makes the ring electron-deficient and can direct reactivity in ways not observed in non-fluorinated analogues. numberanalytics.comrsc.org

Emerging areas of reactivity for exploration include:

Directed Ortho-Metalation (DoM): Fluorine is known to be a weak ortho-directing group in lithiation reactions. Research has shown that in fluoroarenes, lithiation can be directed to the position ortho to the fluorine atom. rsc.org For this compound, this presents an opportunity for selective functionalization at the C2, C4, or C6 positions, providing a route to highly substituted, multi-functional aromatic compounds. Studies on related fluorinated ferrocenes and other fluoroarenes have demonstrated the prevalence of fluorine-directed lithiation over other functional groups. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atoms themselves are not typically displaced in SNAr reactions unless further activated, their strong electron-withdrawing effect activates the ring towards nucleophilic attack, particularly if a leaving group is present at another position. This enhanced reactivity can be harnessed for the synthesis of complex molecules.

Cross-Coupling Reactions: As a precursor, this compound can be hydrolyzed to 3,5-difluorophenol, which can then be converted into a triflate or other suitable derivative for participation in various palladium-catalyzed cross-coupling reactions. More directly, the 3,5-difluorophenyl moiety is a key component in building blocks for Suzuki-Miyaura and other coupling reactions. google.com

Fluorine-Induced Reactivity: The introduction of fluorine can dramatically alter reaction pathways. For example, fluorine substitution can enhance the reactivity of adjacent functional groups or even enable reactions previously considered unattainable due to steric hindrance or electronic effects. rsc.org Exploring how the difluoro pattern of this compound influences reactions like the Fries rearrangement or other intramolecular transformations could lead to novel synthetic methodologies.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for novel molecules in drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. acs.org These systems enable the rapid generation and screening of large libraries of compounds, accelerating the discovery process. nih.govnih.gov this compound and its derivatives are well-suited for integration into these workflows.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, especially for highly reactive intermediates. researchgate.netnih.gov The synthesis of esters and the subsequent modification of fluorinated compounds have been successfully adapted to flow reactors. riken.jpacs.org Synthesizing this compound or using it as a starting material in a multi-step flow process could enable the efficient, on-demand production of complex fluorinated targets with minimal human intervention. nih.gov

High-Throughput Experimentation (HTE): Automated platforms using 96-well or 384-well plates allow for the rapid screening of reaction conditions (catalysts, solvents, temperature) to optimize the synthesis or further functionalization of this compound. acs.orgresearchgate.net This is particularly valuable for developing novel cross-coupling protocols or exploring the reactivity discussed in the previous section.

Library Synthesis: The 3,5-difluorophenyl scaffold is a desirable feature in many biologically active molecules and functional materials. researchgate.net Using automated liquid and solid handling robots, this compound can serve as a common starting material for the parallel synthesis of a diverse library of derivatives for screening in biological or materials science applications. nih.govdoaj.org

Potential Applications in Advanced Materials Science

The unique electronic properties conferred by the 3,5-difluorophenyl moiety make it a highly valuable building block in the design of advanced functional materials, particularly in the field of optoelectronics. numberanalytics.comnumberanalytics.com While this compound itself is not the final material, it serves as a crucial intermediate for synthesizing the more complex structures used in these applications.

The 3,5-difluorophenyl group is incorporated into materials designed for:

Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the fluorine atoms helps to tune the energy levels (HOMO/LUMO) of organic molecules. researchgate.net This is critical for creating efficient and stable charge-transporting and emissive layers in OLEDs. For example, 3,5-difluorophenylmagnesium bromide is used to prepare luminescent copper(I) complexes for OLEDs. sigmaaldrich.com

Polymer Solar Cells (PSCs): In donor-acceptor polymers used for PSCs, the 3,5-difluorophenyl unit can be attached to the polymer backbone to optimize the electronic band gap and improve device efficiency. acs.org

Liquid Crystals: Fluorinated aromatic compounds are integral to the liquid crystal industry. researchgate.netyork.ac.uk The polarity and steric profile of the 3,5-difluorophenyl group can influence the mesophase behavior and dielectric properties of liquid crystal molecules.

Nonlinear Optical (NLO) Materials: Organometallic complexes and push-pull chromophores containing fluorinated phenyl groups are being investigated for their second-order NLO properties, which are essential for applications in telecommunications and optical computing. nih.govbohrium.com

Interdisciplinary Research Incorporating this compound in Chemical Sciences

The utility of this compound and its derivatives extends beyond traditional organic synthesis, fostering research at the interface of multiple scientific disciplines.

Chemistry and Materials Science: The design and synthesis of novel polymers and optoelectronic materials are inherently interdisciplinary. Synthetic chemists create building blocks like those derived from this compound, while materials scientists and physicists characterize their properties and fabricate them into devices like OLEDs and solar cells. acs.org

Chemistry and Biology/Medicine: Fluorine chemistry plays a pivotal role in medicinal chemistry and chemical biology. nih.gov The introduction of fluorine atoms can enhance a drug's metabolic stability, binding affinity, and bioavailability. numberanalytics.com While this compound is a simple building block, it can be a starting point for the synthesis of complex fluorinated molecules, such as enzyme inhibitors or receptor antagonists, for biological evaluation. sigmaaldrich.comnih.gov The development of these potential therapeutic agents requires close collaboration between synthetic chemists, pharmacologists, and biologists.

Computational and Experimental Chemistry: The predictable, yet powerful, effects of fluorine substitution make fluorinated molecules like this compound excellent subjects for computational modeling. Theoretical studies can predict reactivity, such as the most likely sites for lithiation or the electronic impact on a larger molecule, guiding experimental design and saving significant laboratory time and resources. rsc.org

The continued exploration of this seemingly simple molecule is poised to unlock new synthetic methods and contribute to significant advances across a wide spectrum of the chemical sciences.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Difluorophenyl acetate in laboratory settings?

- Methodology :

- Esterification : React 3,5-difluorophenylacetic acid with acetic anhydride under acidic catalysis (e.g., H₂SO₄) at 60–80°C for 4–6 hours. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1).

- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the ester. Confirm purity via melting point analysis (mp ~68–70°C, similar to structurally related fluorophenyl esters ).

- Yield Optimization : Adjust stoichiometry of acetic anhydride (1.2–1.5 equivalents) to minimize side reactions like hydrolysis.

Q. How should researchers characterize this compound for structural validation?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H NMR (CDCl₃, δ ~2.1 ppm for acetate methyl group) and ¹⁹F NMR (δ ~-110 ppm for meta-fluorine substituents) to confirm regiochemistry and purity .

- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water) coupled with mass spectrometry (ESI+) to verify molecular ion peaks (expected [M+H]⁺ ~202.1 g/mol) .

- Elemental Analysis : Validate C, H, and F percentages against theoretical values (e.g., C: 57.1%, H: 4.0%, F: 22.6%).

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Disposal : Segregate halogenated waste and transfer to certified facilities for incineration to prevent environmental contamination .

- Emergency Response : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation (H315/H319 hazards) .

Advanced Research Questions

Q. How do fluorinated substituents influence the reactivity of this compound in nucleophilic acyl substitution?

- Mechanistic Insights :

- Electron-Withdrawing Effects : The fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or alcohols) .

- Steric Effects : Ortho-fluorine absence reduces steric hindrance, favoring regioselective substitutions at the para position.

- Kinetic Studies : Use in situ IR spectroscopy to monitor reaction rates under varying temperatures (25–60°C) and solvent polarities (DMF vs. THF) .

Q. What computational approaches predict the electronic properties of this compound?

- Modeling Strategies :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) and electrostatic potential maps (highlighting electron-deficient aryl ring) .

- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior in catalytic applications .

Q. How does the stability of this compound vary under thermal or photolytic conditions?

- Experimental Design :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to determine decomposition onset (~180°C).

- Photostability Testing : Expose to UV light (254 nm) for 24 hours; monitor degradation via HPLC (retention time shifts indicate byproduct formation) .

- Storage Recommendations : Store under inert gas (Ar) at 2–8°C to prevent hydrolysis or oxidation .

Q. What role does this compound play in synthesizing bioactive molecules?

- Applications :

- Pharmaceutical Intermediates : Serve as a precursor for fluorinated β-blockers or kinase inhibitors via hydrolysis to 3,5-difluorophenylacetic acid .

- Materials Science : Functionalize polymers or liquid crystals to enhance thermal stability and dielectric properties .

- Comparative Studies : Contrast reactivity with non-fluorinated analogs (e.g., phenyl acetate) to quantify fluorine’s impact on reaction yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.